molecular formula C11H17NO2S B2575364 Tert-butyl 4-(aminomethyl)-5-methylthiophene-2-carboxylate CAS No. 2248357-52-8

Tert-butyl 4-(aminomethyl)-5-methylthiophene-2-carboxylate

Cat. No.: B2575364
CAS No.: 2248357-52-8
M. Wt: 227.32
InChI Key: YTJZWLBCSAKDFJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminomethyl)-5-methylthiophene-2-carboxylate is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a methyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(aminomethyl)-5-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the thiophene ring formation, followed by the introduction of the tert-butyl ester and aminomethyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and protecting groups to ensure selective reactions at specific positions on the thiophene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and waste production. Catalysts and automated systems are often employed to enhance reaction efficiency and control.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(aminomethyl)-5-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Tert-butyl 4-(aminomethyl)-5-methylthiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(aminomethyl)-5-methylthiophene-2-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the thiophene ring provides a stable scaffold for these interactions. The tert-butyl ester group may enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(aminomethyl)benzoate: Similar in structure but with a benzene ring instead of a thiophene ring.

    Tert-butyl 4-(aminomethyl)-2-methylthiophene-3-carboxylate: Differing in the position of the methyl group on the thiophene ring.

Uniqueness

Tert-butyl 4-(aminomethyl)-5-methylthiophene-2-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-5-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-7-8(6-12)5-9(15-7)10(13)14-11(2,3)4/h5H,6,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJZWLBCSAKDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C(=O)OC(C)(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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